molecular formula C22H20BrNO4 B3532890 2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide

Cat. No.: B3532890
M. Wt: 442.3 g/mol
InChI Key: CSBMAWDNRBDGKA-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide is an organic compound with a complex structure It consists of a benzamide core substituted with bromine, methoxy groups, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide typically involves multiple steps:

    Methoxylation: The addition of methoxy groups to the benzene ring.

    Coupling Reaction: The attachment of the biphenyl moiety to the benzamide core.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents.

    Oxidation and Reduction: The methoxy groups and the benzamide core can participate in redox reactions.

    Coupling Reactions: The biphenyl moiety can be further modified through coupling reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the methoxy groups.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the benzamide core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-bromo-3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Contains a methyl group instead of the biphenyl moiety, leading to different chemical properties.

    2-bromo-3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: The presence of an additional methoxy group can influence its solubility and reactivity.

Uniqueness

The unique combination of bromine, methoxy groups, and the biphenyl moiety in 2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide gives it distinct chemical properties. These properties make it a valuable compound for various research applications, distinguishing it from similar compounds.

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO4/c1-26-18-13-17(19(23)21(28-3)20(18)27-2)22(25)24-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBMAWDNRBDGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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